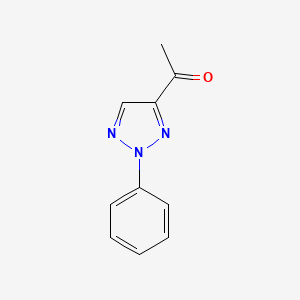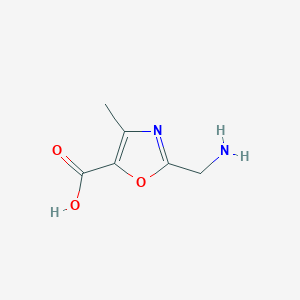
4-Acetyl-2-phenyl-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Acetyl-2-phenyl-1,2,3-triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications .
Synthesis Analysis
The synthesis of triazoles and their derivatives has been a subject of interest for many researchers . For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis
Triazoles are known to undergo various chemical reactions . For instance, the triazoles underwent condensation reactions with 4-(piperidin-1-yl)-benzaldehyde to afford the chalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Acetyl-2-phenyl-1,2,3-triazole” and similar compounds have been discussed in various studies . For instance, one study showed that the redox and emission properties of all of the complexes are effectively fine-tuned by the different ligands .科学的研究の応用
Drug Discovery
1,2,3-Triazoles, including 4-Acetyl-2-phenyl-1,2,3-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They exhibit high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-Triazoles are also used in supramolecular chemistry . They can act as the metal chelator and C–H hydrogen bond donor interacting with electron-rich partners such as anions .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are capable of interacting with a variety of receptors and enzymes to exhibit a broad range of important biological activities .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind in the biological system with a variety of enzymes and receptors .
Fluorescent Imaging
1,2,3-Triazoles have applications in fluorescent imaging . Their nitrogen-rich aromatic entity has a great dipole moment, making them suitable for this application .
Materials Science
Lastly, 1,2,3-triazoles are used in materials science . Their high chemical stability and strong dipole moment make them suitable for various applications in this field .
作用機序
Target of Action
The primary targets of 4-Acetyl-2-phenyl-1,2,3-triazole are a variety of enzymes and receptors in the biological system . Triazole compounds, including 4-Acetyl-2-phenyl-1,2,3-triazole, are known to interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
The interaction of 4-Acetyl-2-phenyl-1,2,3-triazole with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions result in changes in the function of the target enzymes and receptors, leading to its biological activities.
Biochemical Pathways
Triazole compounds are known to have versatile biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , which may also apply to 4-Acetyl-2-phenyl-1,2,3-triazole.
Result of Action
The molecular and cellular effects of 4-Acetyl-2-phenyl-1,2,3-triazole’s action are likely to be diverse, given its ability to interact with a variety of enzymes and receptors . The specific effects would depend on the particular targets and pathways affected.
Action Environment
The action, efficacy, and stability of 4-Acetyl-2-phenyl-1,2,3-triazole can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as triazoles are stable in both acidic and basic conditions . Other factors such as temperature, presence of other substances, and the specific biological environment could also influence its action and efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-phenyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZSRRTSPMNBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)


![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)


![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)